(S)-N-(4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)phenyl)pyrrolidine-2-carboxamide, also known as XL019 or XL-019, is a small molecule identified as a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , , , , , , , , , , ]. It has been investigated for its potential in treating myeloproliferative neoplasms (MPNs) due to the involvement of JAK2 in the pathogenesis of these diseases. Specifically, XL019 has been studied in the context of polycythemia vera (PV), essential thrombocythemia (ET), and myelofibrosis (MF).
XL019 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family that plays a crucial role in various signaling pathways involved in hematopoiesis and immune response. JAK2 is particularly significant in the context of myeloproliferative neoplasms, such as polycythemia vera, essential thrombocythemia, and myelofibrosis. XL019 has been evaluated in clinical trials for its efficacy in treating these conditions, demonstrating a high degree of selectivity and potency against JAK2 compared to other kinases.
XL019 is classified as a small molecule drug, specifically a kinase inhibitor. It selectively inhibits JAK2 with an IC50 value of approximately 2.3 nM, indicating its effectiveness at low concentrations. The drug shows over 50-fold selectivity for JAK2 compared to other kinases, including JAK1 and TYK2 .
The synthesis of XL019 involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit JAK2 activity. While specific synthetic routes are proprietary, the development typically includes:
These methods are designed to ensure high purity and yield of the final product, which is critical for subsequent biological testing.
XL019's molecular structure is characterized by its ability to fit into the active site of the JAK2 enzyme, thereby inhibiting its function. The compound's structure features:
The precise three-dimensional conformation of XL019 allows it to interact effectively with the ATP-binding site of JAK2, blocking its activity.
The chemical reactions involved in synthesizing XL019 focus on creating bonds between different molecular fragments to construct the final compound. Important aspects include:
The synthesis pathway must be optimized to minimize byproducts and maximize yield.
XL019 exerts its therapeutic effects through the inhibition of JAK2 activity. The mechanism involves:
By inhibiting these pathways, XL019 can reduce symptoms associated with myeloproliferative disorders .
These properties are critical for assessing the drug's pharmacokinetics and bioavailability.
XL019 has significant potential applications in treating various hematological malignancies due to its selective inhibition of JAK2. Specific applications include:
XL019 (CAS 945755-56-6) emerged from targeted drug discovery efforts in the mid-2000s, following the seminal identification of JAK2V617F as an oncogenic driver in myeloproliferative neoplasms (MPNs). Developed by Exelixis, Inc., XL019 was designed as a potent and selective inhibitor of Janus kinase 2 (JAK2). Preclinical studies demonstrated its ability to suppress constitutive JAK-STAT signaling in JAK2V617F-mutant cell lines and xenograft models, leading to an Investigational New Drug (IND) application filing with the FDA in May 2007 [6]. Its entry into clinical trials (NCT00595829) marked one of the earliest therapeutic attempts to target the hyperactive JAK-STAT pathway in MPNs [1] [4].
XL019 is a synthetic organic compound (molecular weight: 444.53 g/mol) featuring an aminopyrimidine core scaffold optimized for JAK2 affinity. Its chemical structure (C₂₅H₂₈N₆O₂) includes:
Table 1: Physicochemical Properties of XL019
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₈N₆O₂ |
XLogP | 2.78 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 8 |
Topological Polar Surface Area | 91.41 Ų |
Rotatable Bonds | 7 |
This structure enables ATP-competitive inhibition by binding the JAK2 kinase domain, as confirmed by co-crystallography (PDB: 4BBF) showing interactions with Leu855 and Asp994 residues in the active site [8].
The JAK-STAT pathway is a critical signaling node for hematopoietic cytokines. Gain-of-function mutations in JAK2 (e.g., V617F, exon 12 mutations) drive uncontrolled myeloproliferation in >95% of polycythemia vera (PV) and 50–60% of myelofibrosis (MF) and essential thrombocythemia (ET) cases [3] [5] [9]. Constitutive JAK2 activation leads to:
XL019’s selectivity profile positioned it as a candidate to mitigate pathological signaling while sparing JAK1/JAK3-dependent immune functions, addressing an unmet need in JAK2-driven malignancies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7